molecular formula C10H16BN3O2 B14857720 5-(3-Methylpiperidin-1-yl)pyrazine-2-boronic acid

5-(3-Methylpiperidin-1-yl)pyrazine-2-boronic acid

Cat. No.: B14857720
M. Wt: 221.07 g/mol
InChI Key: LDFHESCYFKCMOC-UHFFFAOYSA-N
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Description

5-(3-Methylpiperidin-1-yl)pyrazine-2-boronic acid: is an organic compound with the molecular formula C10H16BN3O2 and a molecular weight of 221.06394 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of both a pyrazine ring and a piperidine ring in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methylpiperidin-1-yl)pyrazine-2-boronic acid typically involves the reaction of 3-methylpiperidine with pyrazine-2-boronic acid under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Methylpiperidin-1-yl)pyrazine-2-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(3-Methylpiperidin-1-yl)pyrazine-2-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Biology and Medicine: In medicinal chemistry, this compound is used as a building block for the synthesis of various pharmaceuticals, including potential drug candidates for treating diseases such as cancer and bacterial infections .

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides, insecticides, and fungicides. Its ability to form stable carbon-carbon bonds makes it a key intermediate in the production of these compounds .

Comparison with Similar Compounds

Uniqueness: 5-(3-Methylpiperidin-1-yl)pyrazine-2-boronic acid is unique due to the presence of both a pyrazine ring and a piperidine ring, along with the boronic acid group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H16BN3O2

Molecular Weight

221.07 g/mol

IUPAC Name

[5-(3-methylpiperidin-1-yl)pyrazin-2-yl]boronic acid

InChI

InChI=1S/C10H16BN3O2/c1-8-3-2-4-14(7-8)10-6-12-9(5-13-10)11(15)16/h5-6,8,15-16H,2-4,7H2,1H3

InChI Key

LDFHESCYFKCMOC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=N1)N2CCCC(C2)C)(O)O

Origin of Product

United States

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